molecular formula C11H17FN4 B1313232 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine CAS No. 174468-55-4

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine

Cat. No. B1313232
M. Wt: 224.28 g/mol
InChI Key: CCAMLNGJMVMMOV-UHFFFAOYSA-N
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Description

“4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C11H17FN4 . It belongs to the class of organic compounds known as phenylpiperazines . This compound exhibits intriguing properties that allow for diverse applications in various fields of study.


Synthesis Analysis

The synthesis of this compound involves several steps. The synthetic route includes precursors such as 1-amino-2-nitro, 4,5-Difluoro-2, methylpiperazine, and 5-Chloro-4-fluo . The synthesis process has been documented in various literature .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring bound to a phenyl group . The molecular weight is 224.27800, and the exact mass is 224.14400 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The compound can be linked together by means of an efficient CDI-mediated coupling reaction in DMF .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 224.27800, and a molecular formula of C11H17FN4 . The exact mass is 224.14400, and the LogP is 1.90720 .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Chemistry : 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine is utilized in the synthesis of various heterocyclic compounds. For instance, it's used in creating 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, demonstrating its utility in the synthesis of complex organic molecules (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
  • Spectroscopic Studies : This compound has been the subject of spectroscopic characterization, providing insights into its molecular structure and behavior. Studies include single-crystal X-ray analysis and vibrational spectroscopy, offering valuable information for researchers in the field of material science (Al-Harthy et al., 2019).

Medicinal Chemistry and Drug Design

  • Antimicrobial Properties : Research has explored the antimicrobial potential of derivatives of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine. For instance, compounds synthesized using this chemical have shown promising results against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
  • DNA Binding Studies : The compound has been used in the synthesis of novel DNA ligands, contributing to the understanding of DNA interactions, which is crucial in the development of new therapeutic agents (Clark, Kelly, Martin, White, & Lobachevsky, 1998).

Crystallography and Material Science

  • Crystal Structure Analysis : The chemical has been utilized in crystallography studies to analyze molecular and crystal structures. These studies are significant for understanding the properties of materials and their potential applications (Kavitha et al., 2013).
  • Development of Polyimides : Research involving the synthesis of soluble fluoro-polyimides, which are crucial in the development of high-performance materials, has featured this compound. These studies contribute to advancements in material science, particularly in creating polymers with specific desirable properties (Xie et al., 2001).

properties

IUPAC Name

4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4/c1-15-2-4-16(5-3-15)11-7-10(14)9(13)6-8(11)12/h6-7H,2-5,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAMLNGJMVMMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443107
Record name 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine

CAS RN

174468-55-4
Record name 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

21.2 g of 4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenylamine in solution in 800 mL of methanol are hydrogenated under 1 bar of hydrogen pressure in the presence of 2.1 g of palladium-on-charcoal at 25° C. for 16 hours. The reaction crude is filtered through celite and the filtrate is concentrated under vacuum in a rotary evaporator. 18.7 g of 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine in the form of a black oil are isolated. 1H NMR (400 MHz, DMSO-d6, δ in ppm), for this batch, all the signals are broad with: 2.19 (s, 3H); 2.40 (m, 4H); 2.79 (m, 4H); 4.22 (s, 2H); 4.31 (s, 2H); from 6.24 to 6.33 (m, 2H). EI mass spectrum: m/z=224: M+. (base peak)—m/z=209: (M—CH3)+—m/z=153: (M−C4H9N)+—m/z=70: C4H8N+—m/z=43: C2H5N+.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Yamani, D Zdżalik-Bielecka, J Lipner… - European Journal of …, 2021 - Elsevier
The FGFR family is characterized by four receptors (FGFR 1–4), binding to 18 ligands called fibroblast growth factors (FGFs). Aberrant activation of FGFs and their FGFRs has been …
Number of citations: 23 www.sciencedirect.com
M Schröder, M Leiendecker, U Grädler… - Journal of Medicinal …, 2022 - ACS Publications
The highly conserved catalytic sites in protein kinases make it difficult to identify ATP competitive inhibitors with kinome-wide selectivity. Serendipitously, during a dedicated fragment …
Number of citations: 2 pubs.acs.org

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